PF-3882845 (Derived from This Building Block) Achieves 40- to 144-Fold Greater MR Binding Affinity than Eplerenone
The clinical candidate PF-3882845, synthesized using 2-(3-chloro-4-cyanophenyl)acetic acid as a key building block, demonstrates a mineralocorticoid receptor (MR) binding IC₅₀ of 2.7 nM, which translates to a functional antagonism IC₅₀ of 0.755 nM (in the absence of serum) [1]. In direct comparison, eplerenone—the most widely prescribed steroidal MR antagonist—exhibits a functional IC₅₀ of 109 nM under comparable assay conditions . This represents a 40-fold improvement in binding affinity and a 144-fold enhancement in functional potency. In vivo, PF-3882845 demonstrated blood pressure attenuation in the Dahl salt-sensitive rat model that was significantly greater than eplerenone, with concomitant reduction in urinary albumin and renal protection [1].
| Evidence Dimension | MR functional antagonism IC₅₀ |
|---|---|
| Target Compound Data | PF-3882845 IC₅₀ = 0.755 nM (no serum); MR binding IC₅₀ = 2.7 nM |
| Comparator Or Baseline | Eplerenone IC₅₀ = 109 nM |
| Quantified Difference | 144-fold more potent (functional); 40-fold more potent (binding) |
| Conditions | Fluorescence polarization competition binding assay; cellular transactivation assay |
Why This Matters
Procurement of 2-(3-chloro-4-cyanophenyl)acetic acid directly enables synthesis of MR antagonists with potency unattainable using building blocks that yield eplerenone-class steroidal structures, representing a measurable competitive advantage for cardiovascular drug discovery programs.
- [1] Meyers MJ, Arhancet GB, Hockerman SL, et al. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. J Med Chem. 2010;53(16):5979-6002. PMID: 20672822. View Source
